Vilanterol Trifenatate-d4 is a deuterated form of Vilanterol Trifenatate, a long-acting beta-2 adrenergic receptor agonist used primarily in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by its molecular formula and a molecular weight of 490.45 g/mol. It is classified under the category of beta-2 agonists, which are essential in dilating bronchial passages and improving airflow in patients suffering from obstructive airway conditions .
The synthesis of Vilanterol Trifenatate involves several steps, primarily focusing on the incorporation of an oxygen atom at the homobenzylic position of the right-hand side phenyl ring of (R)-salmeterol. The key steps in the synthesis process include:
Vilanterol Trifenatate-d4 features a complex molecular structure that can be analyzed through its various components:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 490.45 g/mol |
CAS Number | 503070-58-4 |
Vilanterol Trifenatate undergoes several chemical reactions during its synthesis and metabolism:
The mechanism by which Vilanterol Trifenatate exerts its effects involves selective activation of beta-2 adrenergic receptors located in bronchial smooth muscle:
Vilanterol Trifenatate-d4 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Solubility | Soluble in dichloromethane |
Stability | Enhanced due to deuteration |
Vilanterol Trifenatate-d4 serves several scientific uses:
Deuterated pharmaceuticals incorporate stable deuterium isotopes (²H or D) at specific molecular sites, replacing hydrogen atoms without altering primary biological activity. This isotopic substitution significantly enhances metabolic stability by forming stronger carbon-deuterium (C-D) bonds, which resist enzymatic cleavage. The kinetic isotope effect (KIE) typically reduces metabolic degradation rates by 5-10 fold for oxidative pathways, making deuterated analogs invaluable for extending half-life and improving pharmacokinetic profiles. Vilanterol Trifenatate-d4 exemplifies this strategy, featuring deuterium at four positions within its ethoxy linker moiety, thereby modifying its metabolic fate while preserving β2-adrenoceptor binding affinity [1] [5].
Table 1: Key Structural Features of Deuterated vs. Non-Deuterated Vilanterol
Structural Characteristic | Vilanterol Trifenatate-d4 | Vilanterol Trifenatate |
---|---|---|
Molecular Formula | C₄₄H₄₅D₄Cl₂NO₇ | C₄₄H₄₉Cl₂NO₇ |
Molecular Weight (g/mol) | 778.79 | 774.77 |
Deuteration Sites | Ethoxy linker (-OCH₂CH₂-) | None |
Exact Mass | 777.313 | 773.288 |
CAS Number | 2021249-10-3 | 503070-58-4 |
As a tetradeuterated isotopologue of the long-acting β₂-agonist vilanterol, Vilanterol Trifenatate-d4 (chemical name: (R)-4-(2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy-1,1,2,2-d₄)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-triphenylacetate) serves as an essential tracer in drug metabolism studies [4] [6]. Its primary applications include:
The evolution of deuterated β₂-agonists reflects a strategic convergence of medicinal chemistry and isotope pharmacology:
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: